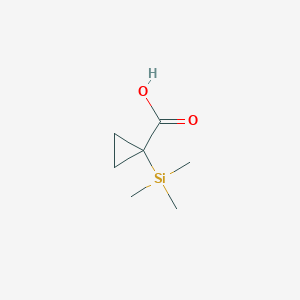

1-(Trimethylsilyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

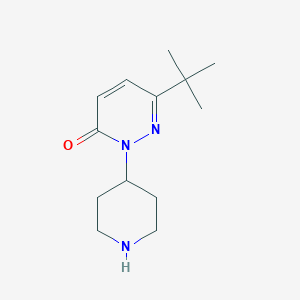

1-(Trimethylsilyl)cyclopropanecarboxylic acid is a compound that can be derived from various cyclopropane precursors. It is characterized by the presence of a trimethylsilyl group attached to a cyclopropane ring which is further substituted with a carboxylic acid group. This structure is of interest due to its potential utility in organic synthesis, particularly in the formation of cyclopropane-containing molecules which are prevalent in many biologically active compounds.

Synthesis Analysis

The synthesis of related trimethylsilyl cyclopropane derivatives has been explored through different methods. For instance, 1,2-bis(trimethylsiloxy)cyclobutenes undergo autoxidative ring contraction to yield trimethylsiloxycyclopropane carboxylic acid trimethylsilyl esters, which are closely related to the compound of interest . Another approach involves the metalation of 1-bromo-1-(trimethylsilyl)cyclopropane leading to carbinols that can be dehydrated to form (1-trimethylsilylcyclopropyl)ethylenes, which upon pyrolysis afford silyl substituted cyclopentenes . These methods highlight the versatility of trimethylsilyl cyclopropane derivatives in synthetic applications.

Molecular Structure Analysis

The molecular structure of 1-(Trimethylsilyl)cyclopropanecarboxylic acid derivatives can be inferred from related compounds. For example, bis(trimethylsilyl)ketene acetals react with allylic acetates to give α-cyclopropyl carboxylic acids, which suggests that the trimethylsilyl group can stabilize the cyclopropane ring during synthesis . The structure of such compounds has been confirmed by X-ray analysis, providing insight into the three-dimensional arrangement of atoms within these molecules.

Chemical Reactions Analysis

Chemical reactions involving trimethylsilyl cyclopropane derivatives are diverse. Desilylative condensation reactions can convert 1-trimethylsilyl derivatives of cyclopropanes into their corresponding anions, which can then participate in aldol condensations . Additionally, 1-piperidino-1-trimethylsilyloxycyclopropane, a related compound, can react with various nucleophiles, acting as a cyclopropanone equivalent . These reactions demonstrate the reactivity and potential of trimethylsilyl cyclopropane derivatives in complex organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Trimethylsilyl)cyclopropanecarboxylic acid derivatives can be deduced from the behavior of similar compounds. For instance, 1,2-bis(trimethylsiloxy)cyclopropanes undergo solvolysis and react with halogens, leading to ring opening and the formation of various oxidation products . These reactions indicate that the cyclopropane ring in these derivatives is reactive and can be manipulated under different conditions to yield a variety of products. The presence of the trimethylsilyl group is likely to influence the solubility and stability of these compounds, making them suitable for use in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Spectral Properties

1-(Trimethylsilyl)cyclopropanecarboxylic acid has been used in the synthesis of phosphaalkenes. Cyclopropanecarboxylic acid chlorides reacted with tris(trimethylsilyl)phosphane, leading to cyclopropylcarbonylbis(trimethylsilyl)phosphanes and phosphaalkenes as mixtures of E- and Z-isomers (Kostitsyn et al., 1994).

Desilylative Condensation Reactions

The 1-trimethylsilyl derivatives of this compound, including methyl cyclopropanecarboxylate and cyanocyclopropane, have been converted into tetra-alkylammonium salts through desilylation. This process is important for generating the anions of cyclopropanes containing a conjugative electron-withdrawing group (Blankenship, Wells, & Paquette, 1988).

Polymeric Derivatives

1-(Trimethylsilyl)cyclopropanecarboxylic acid has been used to synthesize polymeric derivatives of 1-aminocyclopropane-1-carboxylic acid. These derivatives were synthesized by reacting trimethylsilyl derivatives of this acid with polyvinyl alcohol or copolymers of maleic anhydride (Shtilman et al., 1992).

Cyclopentannulation

It has been used in cyclopentannulation processes. For instance, 1-(phenylthio)-1-(trimethylsilyl)cyclopropanes, when reductively lithiated, led to allylidenecyclopropanes, which upon thermal rearrangement, underwent a double ring expansion to form fused bicyclic systems like cyclopentenocyclohexenes (Shook et al., 1993).

Other Applications

- It has been involved in the synthesis and reactions of trimethylsilyl derivatives with 1,3-cyclopentadiene, yielding adducts and various esters (Dolgii et al., 1977).

- Used in reactions of 1-(trimethylsilyl)allyl chloride with organocopper compounds and carbonyl compounds (Shimizu, Shibata, & Tsuno, 1984).

Propiedades

IUPAC Name |

1-trimethylsilylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDOHYDQLLZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)cyclopropanecarboxylic acid | |

CAS RN |

31469-29-1 |

Source

|

| Record name | 1-(trimethylsilyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)